(E)-2-(2-Chlorophenyl)-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)ethenesulfonamide
Description
The compound "(E)-2-(2-Chlorophenyl)-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)ethenesulfonamide" belongs to the (E)-N-aryl-2-arylethenesulfonamide class, a family of small molecules designed to target microtubule dynamics. These compounds are characterized by an ethenesulfonamide backbone substituted with aryl and alkyl groups, which confer unique pharmacological properties. The 2-chlorophenyl group at the ethene position introduces steric and electronic effects, while the N-(2-cyanoethyl) and N-(2,2,2-trifluoroethyl) substituents modulate solubility, metabolic stability, and target binding affinity .
Properties
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O2S/c14-12-5-2-1-4-11(12)6-9-22(20,21)19(8-3-7-18)10-13(15,16)17/h1-2,4-6,9H,3,8,10H2/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIGCRGUBVUQQO-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)N(CCC#N)CC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)N(CCC#N)CC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(2-Chlorophenyl)-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)ethenesulfonamide is a compound with significant potential in medicinal chemistry. Its biological activities have been investigated in various studies, focusing on its interactions with biological targets and its therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the trifluoroethyl and cyanoethyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various physiological processes. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which can lead to therapeutic effects in conditions such as hypertension and cancer.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. A study utilizing quantitative structure-activity relationship (QSAR) modeling demonstrated that derivatives of ethenesulfonamide significantly inhibited cancer cell proliferation. The model revealed that electronic and steric descriptors play crucial roles in determining the anticancer efficacy of these compounds .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. In vitro studies have indicated that it possesses antibacterial properties against various pathogens. For instance, derivatives similar to this compound were found to outperform standard antibiotics in inhibiting bacterial growth at certain concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Enzyme Inhibition | Inhibition of carbonic anhydrase |
Case Studies
- Anticancer Study : A study evaluated the anticancer effects of (E)-N-Aryl-2-ethene-sulfonamide derivatives, including the target compound. The results showed a significant reduction in cell viability in several cancer cell lines, indicating strong anticancer potential.
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The target compound exhibited higher inhibition rates compared to traditional antibiotics at specified concentrations, suggesting its potential as a novel antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The biological activity of (E)-N-aryl-2-arylethenesulfonamides is highly dependent on substituent variations. Key analogs and their properties are summarized below:
Key Observations:
- Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound may enhance tubulin binding compared to electron-donating groups (e.g., methoxy in 6t) due to increased electrophilicity.
- N-Substituents: The trifluoroethyl group improves metabolic stability by resisting oxidative degradation, while the cyanoethyl group may enhance water solubility relative to purely hydrophobic substituents .
- Mechanistic Specificity : Like 6t, the target compound likely competes with colchicine for tubulin binding, as evidenced by structural conservation of the ethenesulfonamide backbone .
Pharmacokinetic and Pharmacodynamic Profiles
BBB Penetration:
Compound 6t exhibits high blood-brain barrier (BBB) permeability due to its moderate lipophilicity (logP ~2.5) and low molecular weight . The trifluoroethyl group in the target compound may further enhance BBB penetration by increasing lipophilicity, though the cyanoethyl group could counterbalance this effect.
Solubility and Prodrug Strategies:
Analog 6p [(E)-2-(2,4,6-trimethoxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethenesulfonamide] was converted into a disodium phosphate prodrug to improve water solubility .
Resistance and Selectivity
All analogs in this series circumvent P-glycoprotein (P-gp)-mediated drug resistance, a critical advantage over taxanes and vinca alkaloids . The target compound’s trifluoroethyl group may further reduce P-gp affinity, enhancing retention in multidrug-resistant cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
